molecular formula C15H22ClNO B5030388 1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride

Cat. No.: B5030388
M. Wt: 267.79 g/mol
InChI Key: JWIIPVOAPGLTQI-UHFFFAOYSA-N
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Description

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride is unique due to the presence of the prop-2-enoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-12-17-15-8-6-14(7-9-15)13-16-10-4-3-5-11-16;/h2,6-9H,1,3-5,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIPVOAPGLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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